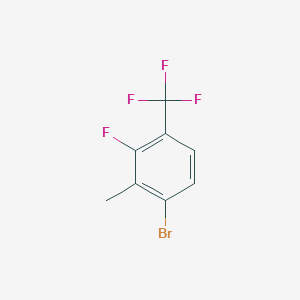
3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2378501-18-7 . It has a molecular weight of 198.14 . The compound is stored at 4 degrees Celsius and is available in oil form .
Synthesis Analysis
Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid are reported starting from readily available 4-oxocyclobutane precursors . These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .Molecular Structure Analysis
The InChI code for the compound is 1S/C7H9F3O3/c1-13-6(7(8,9)10)2-4(3-6)5(11)12/h4H,2-3H2,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 198.14 . The compound is stored at 4 degrees Celsius .Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves the introduction of a methoxy group, a trifluoromethyl group, and a carboxylic acid group onto a cyclobutane ring. The synthesis will involve a series of reactions including halogenation, substitution, and oxidation.", "Starting Materials": [ "Cyclobutene", "Methanol", "Trifluoromethyl iodide", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Methanesulfonic acid", "Hydrogen peroxide" ], "Reaction": [ "1. Halogenation: Cyclobutene is reacted with trifluoromethyl iodide in the presence of sodium hydroxide to form 3-trifluoromethylcyclobutene.", "2. Substitution: 3-trifluoromethylcyclobutene is reacted with methanol in the presence of sodium bicarbonate to form 3-methoxy-3-trifluoromethylcyclobutene.", "3. Oxidation: 3-methoxy-3-trifluoromethylcyclobutene is oxidized with sodium hypochlorite in the presence of sodium chloride and sodium sulfate to form a mixture of diastereomers of 3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol.", "4. Carboxylation: The mixture of diastereomers of 3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol is reacted with methanesulfonic acid and hydrogen peroxide to form 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, mixture of diastereomers." ] } | |
Número CAS |
2378501-18-7 |
Nombre del producto |
3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers |
Fórmula molecular |
C7H9F3O3 |
Peso molecular |
198.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



